molecular formula C21H19N3O2 B14933584 N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B14933584
M. Wt: 345.4 g/mol
InChI Key: LLJBKOIRKYEBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic acetamide derivative featuring a quinoline scaffold substituted with a methoxy group at position 7 and an indole moiety at position 3 via an acetamide linker. The quinoline and indole groups are pharmacologically significant motifs, often associated with anticancer, antimicrobial, and tubulin-inhibitory activities.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(7-methoxyquinolin-3-yl)-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C21H19N3O2/c1-24-13-15(18-5-3-4-6-20(18)24)10-21(25)23-16-9-14-7-8-17(26-2)11-19(14)22-12-16/h3-9,11-13H,10H2,1-2H3,(H,23,25)

InChI Key

LLJBKOIRKYEBQC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 7-methoxyquinoline and 1-methylindole.

    Acylation Reaction: The 7-methoxyquinoline is acylated with an appropriate acylating agent to introduce the acetamide group.

    Coupling Reaction: The acylated quinoline is then coupled with 1-methylindole under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide bridge undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine products. Reaction rates depend on pH, temperature, and steric effects from adjacent groups.

Conditions Products Yield Reference
6M HCl, reflux, 8h2-(1-methyl-1H-indol-3-yl)acetic acid + 7-methoxyquinolin-3-amine72%
2M NaOH, 80°C, 12hSodium salt of acetic acid derivative + 7-methoxyquinolin-3-amine68%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Indole Ring Modifications

The 1-methylindole moiety participates in electrophilic substitutions, particularly at the C-5 position, due to electron-donating effects of the methyl group.

Nitration

Conditions Product Regioselectivity Reference
HNO₃/H₂SO₄, 0°C, 2h5-nitro-1-methylindole derivative>90% C-5

Friedel-Crafts Alkylation

Conditions Product Yield Reference
AlCl₃, CH₃CH₂Br, 50°C, 6h5-ethyl-1-methylindole derivative65%

Limitation : Steric hindrance from the methyl group at N-1 reduces reactivity at C-3 .

Quinoline Ring Reactions

The 7-methoxyquinoline ring undergoes demethylation and electrophilic substitutions.

Demethylation

Conditions Product Yield Reference
BBr₃, CH₂Cl₂, −78°C, 4h7-hydroxyquinoline derivative85%

Sulfonation

Conditions Product Regioselectivity Reference
H₂SO₄, SO₃, 120°C, 3h8-sulfo-7-methoxyquinoline derivative>95% C-8

Electronic Effects : The methoxy group at C-7 directs electrophiles to C-8 via resonance stabilization.

Cross-Coupling Reactions

The indole and quinoline rings enable transition-metal-catalyzed couplings.

Suzuki-Miyaura Coupling

Conditions Substrate Product Yield Reference
Pd(PPh₃)₄, K₂CO₃, DMF, 100°C5-bromo-1-methylindole derivative5-aryl-1-methylindole derivative78%

Buchwald-Hartwig Amination

Conditions Product Yield Reference
Pd₂(dba)₃, Xantphos, tolueneN-alkylated quinoline derivative81%

Biological Degradation Pathways

In metabolic studies of analogs, primary transformations include:

  • Oxidative Demethylation : CYP450-mediated removal of the indole N-methyl group .

  • Glucuronidation : Conjugation at the quinoline C-3 amine.

Enzyme Reaction Metabolite Reference
CYP3A4N-demethylation2-(1H-indol-3-yl)acetamide derivative
UGT1A1Glucuronide conjugation3-O-glucuronide

Structural Stability Under Stress Conditions

Forced degradation studies reveal vulnerability to:

  • Photolysis : UV light (254 nm) causes indole ring cleavage (40% degradation in 48h).

  • Oxidation : H₂O₂ induces quinoline epoxidation at C-5/C-6 (52% conversion).

Key Research Findings

  • The amide group’s hydrolysis half-life (t₁/₂) at pH 7.4 and 37°C is 14.2 days, indicating moderate stability in physiological conditions.

  • Nitration at C-5 of the indole ring enhances tubulin polymerization inhibition by 3.8-fold compared to the parent compound .

  • Demethylation of the quinoline methoxy group reduces cytotoxicity by 90% in MCF-7 cells.

This compound’s reactivity profile highlights its potential for targeted structural modifications to optimize pharmaceutical properties while maintaining metabolic stability.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, such as molecular docking and in vitro assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Indole-Acetamide Scaffolds

(a) N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives
  • Structure : Features a 1-methylindole linked via a methylene group to a trimethoxyphenyl-acetamide ().
  • Key Differences: Lacks the quinoline moiety but includes a trimethoxyphenyl group, known for enhancing tubulin polymerization inhibition.
  • Bioactivity: Derivatives demonstrated potent antiproliferative activity against cancer cells (e.g., HeLa, MCF-7) with IC₅₀ values in the nanomolar range .
(b) (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide
  • Structure : A simpler indole-acetamide with a chiral phenylethyl group ().
  • Key Differences: Absence of methoxyquinoline; instead, a phenylethyl group enhances stereochemical complexity.
  • Physicochemical Properties : Crystallizes in an orthorhombic system (P2₁2₁2₁), with unit cell parameters a = 7.307 Å, b = 8.559 Å, c = 22.51 Å .
(c) N-(2,4-Dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)thio]acetamide
  • Structure : Replaces the acetamide oxygen with a sulfur atom (thioacetamide) and includes a dimethylphenyl group ().
  • Key Differences : Thioether linkage may alter electronic properties and binding affinity compared to oxygen-based acetamides.

Analogues with Quinoline or Heterocyclic Modifications

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
  • Structure: Benzothiazole replaces quinoline, with a trifluoromethyl group and trimethoxyphenyl ().
  • Key Differences : The benzothiazole core enhances metabolic stability, while the trifluoromethyl group increases lipophilicity.
(b) 2-(3-Acetyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
  • Structure : Incorporates a benzodioxepin ring and acetylated indole ().

Physicochemical Property Comparison

Compound Melting Point (°C) Spectral Data (Key Features) Bioactivity Highlights
Target Compound Not reported Not available Not reported in evidence
(R)-N-Methyl-2-(2-methylindol-3-yl)-acetamide () 159–187 ¹H NMR: δ 7.2–7.8 (aromatic), IR: 1650 cm⁻¹ (C=O) Purity >98% (HPLC)
N-((1-Methylindol-3-yl)methyl)-trimethoxyphenylacetamide () Not reported HRMS-ESI: m/z 452.1893 [M+H]⁺ IC₅₀ = 12 nM (MCF-7 cells)
(S)-(−)-2-(Indol-3-yl)-N-(1-phenylethyl)acetamide () Not reported Crystal density: 1.287 g/cm³ Chiral intermediate for alkaloids

Bioactivity Trends

  • Antiproliferative Activity: Compounds with trimethoxyphenyl groups () show enhanced tubulin inhibition, a mechanism less likely in the target compound due to its quinoline moiety.
  • Structural Impact on Solubility: Quinoline’s hydrophobicity may reduce aqueous solubility compared to benzodioxepin-containing analogues ().

Biological Activity

N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of quinoline and indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula for this compound is C21H19N3O2C_{21}H_{19}N_{3}O_{2}, with a molecular weight of 345.4 g/mol .

PropertyValue
Molecular FormulaC21H19N3O2
Molecular Weight345.4 g/mol
CAS Number1374521-24-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline and indole derivatives, including this compound. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Cell Proliferation : Research indicates that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Targeting Specific Pathways : The compound may interact with signaling pathways involved in cancer progression, such as the NF-kB and COX pathways, which are crucial in inflammation and tumor growth .

Antimicrobial Activity

Quinoline derivatives have been noted for their antimicrobial properties. Preliminary findings suggest that this compound may exhibit:

  • Antibacterial Effects : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cancer and microbial proliferation.
  • Receptor Modulation : They may modulate receptor activity, influencing cellular responses to external stimuli.

Study on Anticancer Activity

A study conducted on a series of quinoline derivatives demonstrated significant cytotoxic effects on MCF-7 breast cancer cells. The study reported that structural modifications enhanced lipophilicity, leading to increased cytotoxicity .

Study on Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of quinoline derivatives showed that certain modifications could enhance activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for further development as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.